molecular formula C18H29Cl3N4O2 B13473935 2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride

2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride

Cat. No.: B13473935
M. Wt: 439.8 g/mol
InChI Key: WWZPOMJEOQWFKI-UHFFFAOYSA-N
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Description

2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride is a complex organic compound that features a unique combination of piperidine, benzimidazole, and dioxino moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride involves multiple steps, starting with the preparation of the benzimidazole core. The piperidine moiety is then introduced through a series of nucleophilic substitution reactions. The final product is obtained by combining the intermediate compounds under controlled conditions, typically involving the use of solvents like DMF (dimethylformamide) and catalysts such as HCl (hydrochloric acid) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, water, ethanol.

    Catalysts: HCl, palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H29Cl3N4O2

Molecular Weight

439.8 g/mol

IUPAC Name

2-[3-(2-piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride

InChI

InChI=1S/C18H26N4O2.3ClH/c19-5-4-18-20-14-12-16-17(24-11-10-23-16)13-15(14)22(18)9-8-21-6-2-1-3-7-21;;;/h12-13H,1-11,19H2;3*1H

InChI Key

WWZPOMJEOQWFKI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC4=C(C=C3N=C2CCN)OCCO4.Cl.Cl.Cl

Origin of Product

United States

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